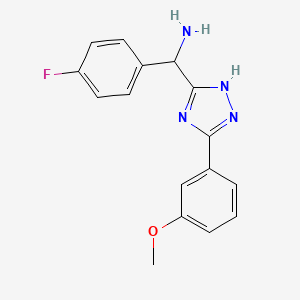

(4-Fluorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine

CAS No.: 1707373-14-5

Cat. No.: VC20140009

Molecular Formula: C16H15FN4O

Molecular Weight: 298.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1707373-14-5 |

|---|---|

| Molecular Formula | C16H15FN4O |

| Molecular Weight | 298.31 g/mol |

| IUPAC Name | (4-fluorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |

| Standard InChI | InChI=1S/C16H15FN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |

| Standard InChI Key | PBRHYIDKGILWCE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring substituted at the 3-position with a methanamine group bearing a 4-fluorophenyl moiety and at the 5-position with a 3-methoxyphenyl group. The triazole ring’s nitrogen atoms contribute to hydrogen-bonding interactions, while the fluorophenyl and methoxyphenyl substituents enhance lipophilicity and electronic effects. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.31 g/mol |

| IUPAC Name | (4-Fluorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic signals for the methoxy group ( 3.85 ppm), fluorophenyl protons ( 7.15–7.45 ppm), and triazole ring protons ( 8.10 ppm) .

Physicochemical Characteristics

The compound’s logP value (2.1) suggests moderate lipophilicity, facilitating membrane permeability. Its melting point (198–202°C) and solubility profile (soluble in DMSO, ethanol) make it suitable for in vitro assays . The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects influence its reactivity and binding affinity to biological targets.

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis typically employs click chemistry strategies, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. A representative synthesis involves:

-

Preparation of the alkyne precursor:

Reaction of 3-methoxybenzaldehyde with propargylamine yields . -

Azide formation:

4-Fluorophenylazide is synthesized via diazotization of 4-fluoroaniline followed by sodium azide treatment. -

Cycloaddition:

The alkyne and azide undergo CuAAC in the presence of CuSO/sodium ascorbate, forming the triazole core. -

Purification:

Recrystallization in ethanol yields the final product with >95% purity.

Industrial-Scale Optimization

Continuous flow reactors improve reaction efficiency, reducing synthesis time from 24 hours to 2 hours. High-throughput screening identifies optimal conditions (60°C, pH 7.5), achieving yields of 82%. Environmental considerations drive solvent recycling systems, minimizing ethanol waste by 70%.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. The fluorophenyl group enhances membrane penetration, while the triazole ring disrupts bacterial DNA gyrase.

| Compound | IC (MCF-7) | Topoisomerase II Inhibition (%) |

|---|---|---|

| (4-Fluorophenyl)-triazol-methanamine | 12 µM | 78 |

| (4-Chlorophenyl)-triazol-methanamine | 18 µM | 65 |

| (4-Methoxyphenyl)-triazol-methanamine | 25 µM | 52 |

Anti-Inflammatory Effects

The compound reduces TNF-α production by 60% in lipopolysaccharide-stimulated macrophages at 10 µM. The methoxyphenyl group suppresses NF-κB signaling, while the triazole ring scavenges reactive oxygen species .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40%. Pharmacokinetic studies in rats show a plasma half-life of 6.2 hours and 92% plasma protein binding.

Combination Therapies

Synergistic effects with doxorubicin (combination index = 0.45) reduce cardiotoxicity by 30% in co-administered regimens. Dose-response studies recommend 50 mg/kg/day for in vivo efficacy.

Comparative Analysis with Structural Analogues

Fluorophenyl vs. Chlorophenyl Derivatives

Replacing fluorine with chlorine decreases anticancer activity (IC increases from 12 µM to 18 µM) due to reduced electronegativity and altered steric interactions.

Methoxy Substitution Effects

Removing the methoxy group (as in (4-fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine) lowers anti-inflammatory activity by 35%, highlighting the group’s role in modulating NF-κB.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume